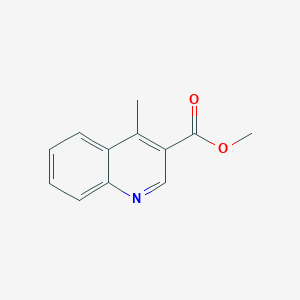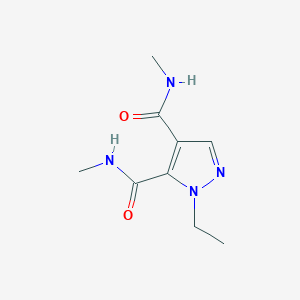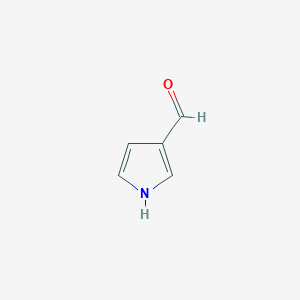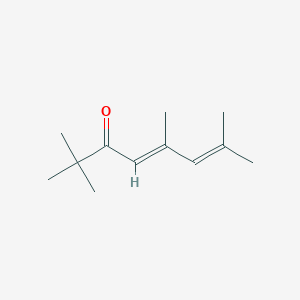
2,2,5,7-Tetramethyl-4,6-octadiene-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,5,7-Tetramethyl-4,6-octadiene-3-one, also known as TMO or citral, is a natural compound found in lemon, lime, and orange oils. It has a strong citrus aroma and is widely used in the fragrance and flavor industries. However, TMO also has various scientific research applications, including its use as a bioactive compound in medicine and as a tool in biochemical and physiological research.
Mecanismo De Acción
2,2,5,7-Tetramethyl-4,6-octadiene-3-one exerts its bioactive effects through various mechanisms of action. It has been found to inhibit the growth of various microorganisms by disrupting their cell membranes and inhibiting their metabolic processes. 2,2,5,7-Tetramethyl-4,6-octadiene-3-one also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes. Additionally, 2,2,5,7-Tetramethyl-4,6-octadiene-3-one has been shown to activate the TRPA1 ion channel, which is involved in the perception of pain and inflammation.
Efectos Bioquímicos Y Fisiológicos
2,2,5,7-Tetramethyl-4,6-octadiene-3-one has various biochemical and physiological effects, including its ability to modulate the activity of enzymes and receptors. It has been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. 2,2,5,7-Tetramethyl-4,6-octadiene-3-one also has an affinity for the GABA-A receptor, which is involved in the regulation of anxiety and sleep.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2,5,7-Tetramethyl-4,6-octadiene-3-one has several advantages for use in lab experiments, including its availability and low cost. It is also relatively stable and easy to handle. However, 2,2,5,7-Tetramethyl-4,6-octadiene-3-one has some limitations, including its potential toxicity and its strong odor, which can interfere with experiments.
Direcciones Futuras
There are several future directions for research on 2,2,5,7-Tetramethyl-4,6-octadiene-3-one, including its potential use as a treatment for various infections and inflammatory conditions. Additionally, 2,2,5,7-Tetramethyl-4,6-octadiene-3-one could be explored as a potential tool for studying the TRPA1 ion channel and its role in pain and inflammation. Further research could also investigate the potential use of 2,2,5,7-Tetramethyl-4,6-octadiene-3-one as a modulator of the GABA-A receptor and its potential therapeutic applications.
Métodos De Síntesis
2,2,5,7-Tetramethyl-4,6-octadiene-3-one can be synthesized through various methods, including the oxidation of geraniol or nerol, or the condensation of acetone with acetaldehyde. The most common method for synthesizing 2,2,5,7-Tetramethyl-4,6-octadiene-3-one is through the oxidation of geraniol using chromic acid or potassium permanganate.
Aplicaciones Científicas De Investigación
2,2,5,7-Tetramethyl-4,6-octadiene-3-one has been shown to have various scientific research applications, including its use as a bioactive compound in medicine. It has been found to have antimicrobial, antifungal, and antiparasitic properties, making it a potential treatment for various infections. 2,2,5,7-Tetramethyl-4,6-octadiene-3-one has also been shown to have anti-inflammatory and analgesic effects, making it a potential treatment for pain and inflammation.
Propiedades
Número CAS |
19377-97-0 |
|---|---|
Nombre del producto |
2,2,5,7-Tetramethyl-4,6-octadiene-3-one |
Fórmula molecular |
C12H20O |
Peso molecular |
180.29 g/mol |
Nombre IUPAC |
(4E)-2,2,5,7-tetramethylocta-4,6-dien-3-one |
InChI |
InChI=1S/C12H20O/c1-9(2)7-10(3)8-11(13)12(4,5)6/h7-8H,1-6H3/b10-8+ |
Clave InChI |
KZKKQILWANYRQG-UHFFFAOYSA-N |
SMILES isomérico |
CC(=C/C(=C/C(=O)C(C)(C)C)/C)C |
SMILES |
CC(=CC(=CC(=O)C(C)(C)C)C)C |
SMILES canónico |
CC(=CC(=CC(=O)C(C)(C)C)C)C |
Sinónimos |
2,2,7,7-Tetramethyl-4,5-octadien-3-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




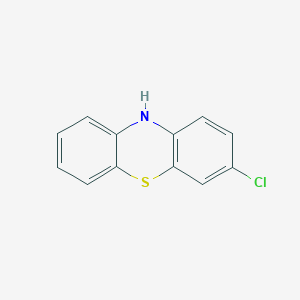
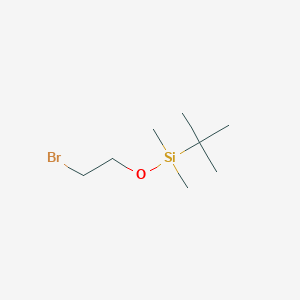
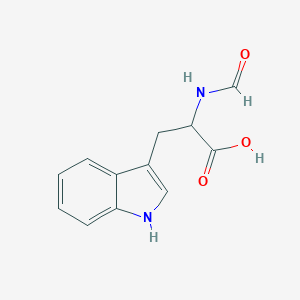


![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] benzenecarbothioate](/img/structure/B108360.png)

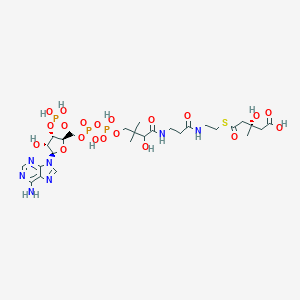
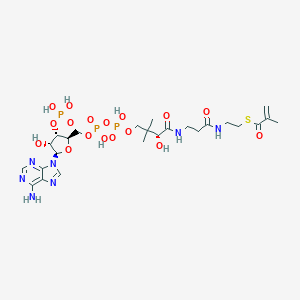
![5-[2-[3-[[4-[[[5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-methyl-5-oxopent-3-enoic acid](/img/structure/B108369.png)
